7-Chloro-indole-1-acetic acid
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Overview
Description
7-Chloro-indole-1-acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The addition of a chloro group at the 7th position of the indole ring enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-indole-1-acetic acid typically involves the chlorination of indole-1-acetic acid. One common method includes the use of N-chlorosuccinimide (NCS) as a chlorinating agent in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the 7th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems ensures precise control over reaction parameters, leading to efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-indole-1-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
7-Chloro-indole-1-acetic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Chloro-indole-1-acetic acid involves its interaction with specific molecular targets. The chloro group enhances its binding affinity to certain receptors, leading to modulation of biological pathways. For instance, it may inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but lacks the chloro group.
5-Chloro-indole-3-acetic acid: Another chlorinated indole derivative with the chloro group at the 5th position.
Uniqueness: 7-Chloro-indole-1-acetic acid is unique due to the specific positioning of the chloro group, which significantly influences its chemical reactivity and biological activity. This positional isomerism allows for distinct interactions with molecular targets compared to other indole derivatives .
Properties
IUPAC Name |
2-(7-chloroindol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-8-3-1-2-7-4-5-12(10(7)8)6-9(13)14/h1-5H,6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPLEHHIQHALRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N(C=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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